2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid
Overview
Description
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is a biochemical used for proteomics research . It acts as an LPA2/3 specific agonist (non-lipid) that maintains anti-apoptotic actions . LPA (Lipoprotein Associated Phospholipase A2/A3) are important factors in prediction of diseases involving fatty acids such as coronary heart disease or atherosclerosis .
Molecular Structure Analysis
The molecular formula of this compound is C21H13NO4 . The average mass is 343.332 Da and the monoisotopic mass is 343.084473 Da .Physical and Chemical Properties Analysis
The molecular formula of this compound is C21H13NO4, and it has a molecular weight of 343.33 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Virtual Screening for LPA2-Specific Agonists
2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid was identified in a virtual screening study as a nonlipid and drug-like compound specific for the LPA2 receptor subtype. This compound showed antiapoptotic action and was effective in reducing the activation of caspases and inhibiting poly(ADP-ribose)polymerase 1 cleavage and DNA fragmentation in various apoptosis models. This indicates its potential therapeutic utility in preventing programmed cell death involved in degenerative and inflammatory diseases (Kiss et al., 2012).
Development of Novel Fluorescence Probes
Research has been conducted on developing novel fluorescence probes for detecting reactive oxygen species (ROS). While this study did not directly involve 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid, it explored similar compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting highly reactive oxygen species and differentiating them from other ROS types (Setsukinai et al., 2003).
Synthesis and Properties of Substituted 9-aryl-9H-fluorenes
A study on the synthesis of 9-aryl-fluorenes from triarylcarbinols revealed that the orientation of intramolecular aromatic substitution reactions was influenced by the nature of substituents on the aryl rings of triarylcarbinols. This included compounds like 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, demonstrating the versatility of fluorene derivatives in chemical synthesis (Teng et al., 2013).
Benzoic Acid and Its Derivatives in Foods and Additives
Although not directly involving this compound, this study provides context on the broader category of benzoic acid derivatives. It discusses the natural occurrence of benzoic acid in foods and its use as additives, providing a perspective on the environmental and biological relevance of such compounds (del Olmo et al., 2017).
Future Directions
The future directions of research and applications involving 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid are not specified in the search results. Given its role as an LPA2/3 agonist , it may have potential applications in biomedical research, particularly in studies related to cell survival and diseases involving fatty acids.
Mechanism of Action
Target of Action
NSC12404, also known as 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid or 2-[(9-oxo-9h-fluoren-2-yl)carbamoyl]benzoic acid, is a weak and specific agonist for the LPA2 receptor . The LPA2 receptor is a type of lysophospholipid receptor, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .
Biochemical Pathways
The LPA2 receptor is part of the lysophospholipid receptor family, which is involved in a variety of biochemical pathways. These pathways play a role in numerous physiological processes, including cell growth, survival, and motility .
Result of Action
The activation of the LPA2 receptor by NSC12404 has been associated with anti-apoptotic actions .
Biochemical Analysis
Biochemical Properties
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, thereby influencing their function. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its application in research and potential therapeutic uses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the compound’s role in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .
Properties
IUPAC Name |
2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSVPDXCXLNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279350 | |
Record name | NSC12404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-64-3 | |
Record name | NSC12404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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